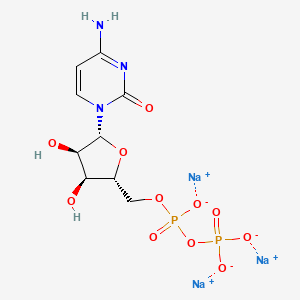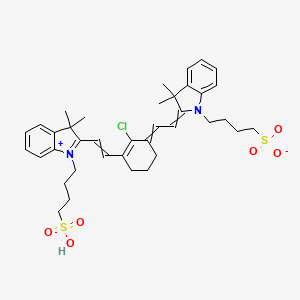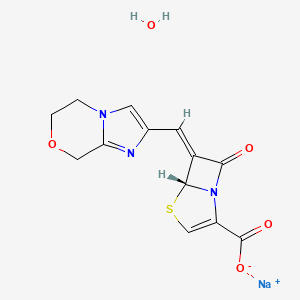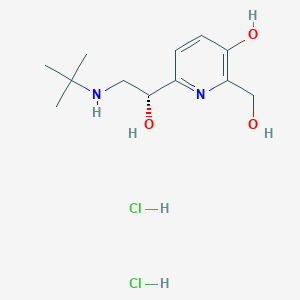
PR-104 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PR-104 (sodium) is a hypoxia-activated DNA cross-linking agent used primarily in cancer research. It is a phosphate ester pre-prodrug that is rapidly converted to PR-104A in the body. PR-104A is further metabolized to reactive nitrogen mustard DNA crosslinking agents in hypoxic tissues, such as those found in solid tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PR-104 (sodium) is synthesized through a series of chemical reactions starting from 3,5-dinitrobenzamideThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of PR-104 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and scalable to meet the demands of research and clinical trials .
Análisis De Reacciones Químicas
Types of Reactions
PR-104 (sodium) undergoes several types of chemical reactions, including:
Reduction: PR-104A is reduced to form reactive nitrogen mustard DNA crosslinking agents.
Hydrolysis: The phosphate ester group is hydrolyzed to release PR-104A.
Oxidation: PR-104A can be oxidized to form various metabolites
Common Reagents and Conditions
Reduction: One-electron reductases in hypoxic cells.
Hydrolysis: Aqueous conditions with specific pH levels.
Major Products Formed
PR-104A: The primary active metabolite.
Hydroxylamine (PR-104H): A DNA crosslinking agent.
Amine (PR-104M): Another DNA crosslinking agent
Aplicaciones Científicas De Investigación
PR-104 (sodium) has a wide range of scientific research applications, including:
Cancer Research: Used in preclinical and clinical trials to study its efficacy as an anti-cancer agent.
Tumor Hypoxia Studies: Investigates the role of hypoxia in tumor progression and treatment response.
Radiotherapy and Chemotherapy: Explores its potential in combination with other cancer treatments to enhance therapeutic outcomes
Mecanismo De Acción
PR-104 (sodium) is a hypoxia-activated prodrug that is converted to PR-104A in the body. PR-104A is further reduced to form reactive nitrogen mustard DNA crosslinking agents, such as hydroxylamine (PR-104H) and amine (PR-104M). These agents specifically target hypoxic tumor cells, leading to DNA crosslinking, inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. The enzyme aldo-keto reductase 1C3 also plays a role in the activation of PR-104A independently of hypoxia .
Comparación Con Compuestos Similares
Similar Compounds
CB1954: Another bioreductive prodrug used in cancer research.
Mitomycin C: A quinone-based prodrug activated under hypoxic conditions.
Apaziquone: A bioreductive prodrug with similar activation mechanisms
Uniqueness of PR-104 (sodium)
PR-104 (sodium) is unique due to its dual activation mechanism. It is activated both by hypoxia and by the enzyme aldo-keto reductase 1C3, making it effective in a wider range of tumor environments. This dual activation mechanism enhances its therapeutic potential and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C14H19BrN4NaO12PS |
|---|---|
Peso molecular |
601.3 g/mol |
Nombre IUPAC |
sodium;2-[[2-[2-bromoethyl(2-methylsulfonyloxyethyl)amino]-3,5-dinitrobenzoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1 |
Clave InChI |
ZHZRUSZTONWGGW-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)

![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)



